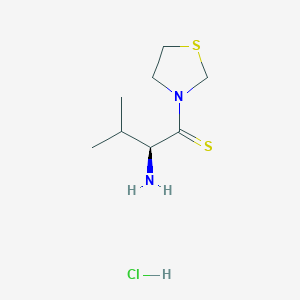![molecular formula C21H27ClN2O2 B1171491 Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)- CAS No. 189298-45-1](/img/new.no-structure.jpg)
Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-chlorophenyl and phenylmethyl group, connected through an ethoxy linkage to an ethanol backbone. The (S)- configuration indicates its specific stereochemistry, which can influence its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)- typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Substitution Reactions: Introduction of the 4-chlorophenyl and phenylmethyl groups onto the piperazine ring using nucleophilic substitution reactions.
Ethoxy Linkage Formation: This step involves the reaction of the substituted piperazine with ethylene oxide under controlled conditions to form the ethoxy linkage.
Stereochemical Control: Ensuring the (S)- configuration through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve high-quality products.
化学反应分析
Types of Reactions
Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)- can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperazine ring or the aromatic substituents.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and aromatic substituents play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The ethoxy linkage and ethanol moiety may also contribute to its overall pharmacokinetic properties.
相似化合物的比较
Similar Compounds
Ethanol, 2-[2-[4-(phenylmethyl)-1-piperazinyl]ethoxy]-, (S)-: Lacks the 4-chlorophenyl group, which may alter its biological activity.
Ethanol, 2-[2-[4-[(4-fluorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)-: Contains a fluorine atom instead of chlorine, potentially affecting its reactivity and interactions.
Uniqueness
Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)- is unique due to its specific stereochemistry and the presence of both 4-chlorophenyl and phenylmethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
189298-45-1 |
|---|---|
分子式 |
C21H27ClN2O2 |
分子量 |
374.9 g/mol |
IUPAC 名称 |
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2/t21-/m0/s1 |
InChI 键 |
ZQDWXGKKHFNSQK-NRFANRHFSA-N |
手性 SMILES |
C1CN(CCN1CCOCCO)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-((1S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B1171426.png)
![exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1171431.png)
